Isoamyl lactate

Description

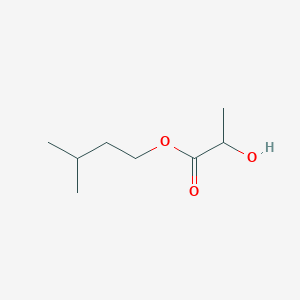

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(2)4-5-11-8(10)7(3)9/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRORGGSWAKIXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858801 | |

| Record name | Isopentyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19329-89-6 | |

| Record name | Isoamyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19329-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR4JQR9E0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Isoamyl Lactate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for isoamyl lactate (B86563). Isoamyl lactate, also known as isopentyl lactate, is a carboxylic ester characterized by its mild, sweet, and somewhat fruity or caramel-like odor. It is utilized as a flavoring and fragrance agent and serves as a valuable building block in organic synthesis.

Chemical Structure and Identifiers

This compound is the ester formed from the condensation of lactic acid and isoamyl alcohol. The lactate moiety contains a chiral center, meaning the molecule can exist as different stereoisomers.

-

IUPAC Name: 3-methylbutyl 2-hydroxypropanoate[1]

-

Synonyms: Isopentyl lactate, Lactic Acid Isoamyl Ester, 3-Methylbutyl lactate[1][2][3]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, compiled from various chemical databases.

| Property | Value | Reference(s) |

| Molecular Weight | 160.21 g/mol | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Boiling Point | 202.4 °C at 760 mmHg | [4][6] |

| Density | 0.958 - 0.986 g/cm³ at 20-25 °C | [4][5][6] |

| Flash Point | 74 - 77.78 °C | [4][5] |

| Refractive Index | 1.421 - 1.434 at 20 °C | [4][5] |

| Vapor Pressure | 0.0715 mmHg at 25 °C | [4] |

| Solubility | Slightly soluble in water (0.3 g/100 ml) | |

| LogP (XLogP3) | 1.6 | [1][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Experimental Protocols

A common method for synthesizing this compound is the Fischer esterification of lactic acid with isoamyl alcohol, typically using an acid catalyst.

Materials:

-

Lactic Acid (e.g., 20.1 g)

-

Isoamyl Alcohol (e.g., 58.5 g)

-

Catalyst: Silica gel-supported sodium bisulfate (e.g., 2.6 g) or concentrated sulfuric acid (a few drops)

-

250 mL three-necked flask

-

Stirring apparatus, thermometer, rectifying column, and reflux condenser

-

Oil bath for heating

Procedure:

-

Reaction Setup: Assemble the three-necked flask with the stirrer, thermometer, and a rectifying column attached to a reflux condenser.

-

Charging Reactants: Add lactic acid, isoamyl alcohol, and the catalyst to the flask.

-

Heating and Reflux: Heat the mixture using an oil bath to a controlled temperature (e.g., 120 °C). The water formed during the reaction is removed azeotropically with isoamyl alcohol through the fractionating column.

-

Reaction Time: Maintain the reaction for a specified duration (e.g., 3 hours), monitoring for the cessation of water collection.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Catalyst Recovery: If a solid catalyst is used, it can be recovered by filtration.

-

Purification: The crude product is then purified. This typically involves washing with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and purified by distillation under reduced pressure to yield pure this compound.

-

Analysis: The final product's purity and composition are analyzed, commonly by Gas Chromatography (GC). A yield of approximately 88.2% can be achieved under these conditions[7].

Caption: General workflow for the synthesis and purification of this compound.

Gas chromatography is a standard method for assessing the purity of this compound and analyzing the composition of reaction mixtures.

Typical GC-FID Conditions:

-

Column: A capillary column with a polar stationary phase is often suitable for separating esters.

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C

-

Detector: Flame Ionization Detector (FID)

-

Detector Temperature: 275 °C

-

Oven Program: An initial temperature of around 120-160 °C, held for a few minutes, followed by a temperature ramp (e.g., 4-15 °C/min) to a final temperature of 250-290 °C[8][9].

-

Sample Preparation: The sample is typically diluted in a suitable organic solvent (e.g., acetone, ethanol) before injection[9]. The concentration of this compound is determined by comparing its peak area to a standard calibration curve.

Biological Signaling Context

While this compound itself is primarily recognized for its sensory properties and is not a known signaling molecule, its constituent, lactate , is a significant player in cellular metabolism and signaling. Long considered a metabolic waste product, lactate is now understood to be a crucial metabolic fuel and a signaling molecule, or "lacticormone."[10][11][12]

Key signaling roles of the lactate molecule include:

-

Energy Metabolism: Lactate acts as a shuttle, transporting energy between cells and tissues. It can be taken up by cells and oxidized to pyruvate (B1213749) to fuel the TCA cycle[10][13][14].

-

Redox Homeostasis: The interconversion of pyruvate and lactate by lactate dehydrogenase (LDH) is critical for maintaining the cellular NAD+/NADH ratio[13].

-

Gene Expression: Lactate can induce histone lactylation, an epigenetic modification that can regulate gene expression, particularly in the context of immune responses and cancer[10][11].

-

Receptor-Mediated Signaling: Lactate can act as a ligand for G protein-coupled receptors like GPR81, influencing processes such as lipolysis and inflammation[14].

It is important for researchers in drug development to distinguish that these signaling properties are attributed to the lactate anion and are not characteristic of the esterified this compound molecule. The ester would first need to be hydrolyzed to release free lactic acid for it to participate in these pathways.

Caption: Simplified overview of lactate's roles as a metabolic substrate and signaling molecule.

References

- 1. This compound | C8H16O3 | CID 86851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound, 19329-89-6 [thegoodscentscompany.com]

- 6. parchem.com [parchem.com]

- 7. CN110627641A - A kind of preparation method of this compound based on supported sodium bisulfate catalyst - Google Patents [patents.google.com]

- 8. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN102768250B - Method for Determination of Optical Isomers of Methyl Lactate by Chiral Separation by Capillary Gas Chromatography - Google Patents [patents.google.com]

- 10. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lactate: a multifunctional signaling molecule -Journal of Yeungnam Medical Science | Korea Science [koreascience.kr]

- 12. researchgate.net [researchgate.net]

- 13. imrpress.com [imrpress.com]

- 14. Lactate metabolism in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoamyl Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoamyl lactate (B86563), a versatile ester with applications ranging from flavor and fragrance to its emerging role as a green solvent and a precursor in polymer synthesis. This document details its chemical identity, physicochemical properties, and key experimental protocols.

Chemical Identification

Isoamyl lactate is chemically identified by its CAS number, with several synonyms commonly used in literature and commerce.

| Identifier | Value | Reference |

| CAS Number | 19329-89-6 | [1][2][3][4] |

| IUPAC Name | 3-methylbutyl 2-hydroxypropanoate | [3][4] |

| Synonyms | Isopentyl lactate, Lactic acid isoamyl ester, 3-Methylbutyl lactate, Propanoic acid, 2-hydroxy-, 3-methylbutyl ester | [2][3][5] |

| EC Number | 242-966-8 | [1][2][6] |

| UNII | DR4JQR9E0V | [1][2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below, providing essential data for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C8H16O3 | [1][3] |

| Molecular Weight | 160.21 g/mol | [3][4] |

| Appearance | Colorless, clear liquid | [1][2] |

| Odor | Mild, sweet, fruity, creamy, nutty | [1][2] |

| Boiling Point | 202-203 °C at 760 mmHg | [1][2] |

| Density | 0.958 - 0.986 g/cm³ at 25 °C | [1][2] |

| Flash Point | 74 - 77.78 °C | [1][2] |

| Refractive Index | 1.421 - 1.434 at 20 °C | [1][2] |

| Vapor Pressure | 0.0715 - 0.072 mmHg at 25 °C | [1][2] |

| Solubility | Slightly soluble in water; soluble in alcohol | [2][7] |

| logP (o/w) | 1.333 - 1.6 (estimated) | [1][2] |

Experimental Protocols

3.1. Synthesis of this compound via Esterification

A common method for the synthesis of this compound is the esterification of lactic acid with isoamyl alcohol. A patented method utilizes a supported sodium bisulfate catalyst to achieve a high yield under relatively mild conditions.[8]

Materials:

-

Lactic acid

-

Isoamyl alcohol

-

Silica (B1680970) gel particles (100-200 μm)

-

10% Hydrochloric acid solution

-

Sodium bisulfate aqueous solution (0.05-0.2 g/mL)

-

Muffle furnace

-

Reaction vessel with heating and stirring capabilities

Catalyst Preparation:

-

Soak silica gel particles in a 10% hydrochloric acid solution at room temperature for 3-5 hours.

-

Filter the silica gel and dry at 120 °C for 12 hours.

-

Calcine the dried silica gel in a muffle furnace at 350 °C for 3 hours.

-

Soak the activated silica gel in a sodium bisulfate aqueous solution for 8-12 hours.

-

Filter and dry the particles to obtain the silica gel-supported sodium bisulfate catalyst.[8]

Esterification Reaction:

-

Combine isoamyl alcohol and lactic acid in the reaction vessel. The recommended molar ratio of isoamyl alcohol to lactic acid is between 1.5:1 and 3:1.

-

Add the prepared catalyst to the reaction mixture. The mass ratio of the catalyst to the total reactants should be between 1:100 and 5:100.

-

Heat the mixture and stir to facilitate the esterification reaction. The specific reaction temperature and time will depend on the desired conversion rate.

-

After the reaction is complete, cool the mixture and filter to recover the catalyst.

-

The resulting liquid is the crude this compound, which can be further purified by distillation.[8]

3.2. Analysis by Gas Chromatography (GC)

The purity of this compound can be determined using gas chromatography.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column (e.g., SE-30 or equivalent non-polar phase).[9]

Typical GC Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Nitrogen

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-220 °C.

-

Injection Volume: 1 µL of a diluted sample in a suitable solvent (e.g., ethanol).

The retention time for this compound under these conditions will be specific to the column and exact parameters used. The NIST Chemistry WebBook reports a Kovats retention index of 1047 on a standard non-polar column.[4][9]

Applications and Biological Relevance

This compound is primarily utilized as a flavoring and fragrance agent due to its mild, fruity aroma.[2][6] It also serves as a high-boiling point, non-toxic solvent with applications in the formulation of resins, paints, and adhesives.[8]

In the context of drug development and materials science, this compound is gaining attention as a green solvent.[10] Furthermore, it is a key intermediate in the purification of lactic acid for the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer with extensive biomedical applications, including in drug delivery systems, implants, and tissue engineering.[8][11]

From a toxicological standpoint, this compound is considered to have low acute toxicity.[7][12] It is a metabolite and is not classified as a hazardous substance under GHS by the majority of notifiers.[4]

Visualized Workflow

Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound via catalyzed esterification.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound, 19329-89-6 [thegoodscentscompany.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C8H16O3 | CID 86851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 19329-89-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. inchem.org [inchem.org]

- 8. CN110627641A - A kind of preparation method of this compound based on supported sodium bisulfate catalyst - Google Patents [patents.google.com]

- 9. This compound [webbook.nist.gov]

- 10. Green solvent - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

The Elusive Presence of Isoamyl Lactate in Fruits: A Technical Guide

Abstract

Isoamyl lactate (B86563), a lactate ester with potential sensory properties, is not a commonly documented volatile compound in the extensive body of research on fruit aromas. While its constituent precursors, isoamyl alcohol and lactic acid, are known to be present in various fruits, the natural occurrence of their esterified product, isoamyl lactate, remains largely unquantified in fresh, unprocessed fruit matrices. This technical guide synthesizes the available scientific information regarding the precursors of this compound in fruits, proposes a plausible biosynthetic pathway, and provides a detailed experimental protocol for the analysis of related volatile esters, which can be adapted for the future investigation of this compound. The significant data gap concerning the natural occurrence of this compound presents a novel avenue for future research in fruit metabolomics and flavor chemistry.

Introduction

The characteristic aroma and flavor of fruits are complex mosaics composed of hundreds of volatile organic compounds (VOCs), primarily esters, alcohols, aldehydes, and terpenoids. These compounds are synthesized through various biochemical pathways that are influenced by genetic and environmental factors. This compound (3-methylbutyl 2-hydroxypropanoate) is an ester that, while utilized in the flavor and fragrance industry, has a sparsely documented natural occurrence in fruits. This guide explores the potential for its presence by examining the known distribution of its precursors and outlines the methodologies that could be employed for its detection and quantification.

Quantitative Data on this compound and its Precursors in Fruits

A comprehensive review of scientific literature reveals a notable absence of quantitative data for the natural occurrence of this compound in fresh fruits. While numerous studies have meticulously quantified a wide array of volatile esters, this compound is consistently not reported among the identified compounds. However, the precursors necessary for its biosynthesis, isoamyl alcohol and lactic acid, have been detected and quantified in various fruit species.

Table 1: Occurrence of this compound Precursors in Selected Fruits

| Precursor | Fruit Species | Concentration Range | Reference(s) |

| Isoamyl Alcohol | Apple (Malus domestica) | Traces to several µg/g | [1] |

| Banana (Musa spp.) | Major volatile component | [2] | |

| Pear (Pyrus communis) | Present in volatile profile | ||

| Strawberry (Fragaria × ananassa) | Identified as a volatile | ||

| Lactic Acid | Apple (Malus domestica) | Present, increases during fermentation | [3] |

| Grapes (Vitis vinifera) | Present, key component in winemaking | ||

| Tropical Fruits | Produced under hypoxic conditions | [2] |

Note: This table provides a qualitative overview of precursor presence. Specific concentrations vary significantly with cultivar, ripeness, and analytical methodology.

The presence of both isoamyl alcohol and lactic acid in the same fruit tissues suggests the biological potential for the enzymatic or spontaneous formation of this compound, even if at concentrations below the detection limits of many standard analytical methods.

Proposed Biosynthetic Pathway of this compound in Fruits

The biosynthesis of this compound in fruits has not been explicitly elucidated. However, based on the known metabolic pathways of its precursors, a plausible pathway can be proposed. Isoamyl alcohol is derived from the catabolism of the amino acid leucine, while lactic acid is a product of glycolysis, particularly under low-oxygen (hypoxic) conditions that can occur within dense fruit tissues. The final esterification step would likely be catalyzed by an alcohol acyltransferase (AAT), an enzyme family responsible for the synthesis of many fruit esters.

Experimental Protocols

While a specific protocol for this compound in fruits is not available due to the lack of reported natural occurrence, the following is a detailed methodology for the extraction, identification, and quantification of volatile esters from a fruit matrix. This protocol can be adapted for the analysis of this compound, provided a certified reference standard is obtainable.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, sensitive, and solvent-free technique for the analysis of volatile and semi-volatile compounds in food matrices.

4.1.1. Sample Preparation

-

Select mature, defect-free fruits.

-

Wash the fruits with deionized water and dry them carefully.

-

Homogenize a representative sample of the fruit pulp (e.g., 5 g) in a blender. To inhibit enzymatic activity that could alter the volatile profile, homogenization can be performed in a saturated sodium chloride solution.

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of an internal standard (e.g., 2-octanol, which is not naturally present in the fruit) for quantification.

-

Seal the vial immediately with a PTFE/silicone septum cap.

4.1.2. HS-SPME Procedure

-

Place the sealed vial in a temperature-controlled autosampler tray (e.g., at 40°C).

-

Equilibrate the sample for a defined period (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) under agitation.

-

Retract the fiber and introduce it into the heated injection port of the GC-MS system for thermal desorption of the analytes.

4.1.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

4.1.4. Compound Identification and Quantification

-

Identification: Tentatively identify compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley). Confirm the identification by comparing the retention time and mass spectrum with those of an authentic this compound standard.

-

Quantification: Create a calibration curve using different concentrations of the this compound standard with a constant concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the fruit sample can then be calculated from this curve.

References

- 1. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. View of Home-made cider brandy (Calvados): analysis of distillation fractions by gas chromatography-mass spectrometry method | Chemija [lmaleidykla.lt]

- 3. Effect of Apple Cultivar and Selected Technological Treatments on the Quality of Apple Distillate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isoamyl Lactate from Lactic Acid and Isoamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isoamyl lactate (B86563), a valuable ester with applications as a biodegradable solvent and a precursor in various chemical processes. This document details the underlying chemical principles, experimental protocols, and process optimization strategies relevant to researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Isoamyl lactate (isopentyl lactate) is a carboxylic ester formed from the reaction of lactic acid and isoamyl alcohol.[1] Its properties as a high-boiling point, non-toxic solvent make it a subject of interest in green chemistry and as a potential component in drug formulation and synthesis.[2] This guide will explore the chemical synthesis of this compound, focusing on the widely used Fischer-Speier esterification method, and will also touch upon enzymatic synthesis as a green alternative.

Chemical Reaction and Mechanism

The synthesis of this compound from lactic acid and isoamyl alcohol is a classic example of a Fischer-Speier esterification. This reversible reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.

Reaction:

The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the lactic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the isoamyl alcohol. To drive the equilibrium towards the formation of the ester, it is common to either use an excess of one of the reactants (typically the less expensive one) or to remove water as it is formed, for instance, through azeotropic distillation.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₆O₃[1] |

| Molecular Weight | 160.21 g/mol [1] |

| Appearance | Colorless to almost colorless clear liquid |

| Odor | Mild, sweet, oily, somewhat caramel-like[4] |

| Boiling Point | 202.4 °C at 760 mmHg[4] |

| Flash Point | 74 °C[4] |

| Density | 0.986 g/cm³[4] |

| Refractive Index | 1.434[4] |

| CAS Number | 19329-89-6[5] |

Experimental Protocols

This section provides a detailed experimental protocol for the chemical synthesis of this compound using a heterogeneous acid catalyst, which simplifies catalyst removal. An overview of an enzymatic approach is also presented.

Chemical Synthesis using Silica (B1680970) Gel-Supported Sodium Bisulfate

This protocol is adapted from methodologies described in the scientific literature and patents, utilizing a reusable solid acid catalyst.[2]

Materials:

-

Lactic acid (e.g., 85-90% aqueous solution)

-

Isoamyl alcohol

-

Silica gel-supported sodium bisulfate catalyst

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Toluene (for azeotropic distillation, optional)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using azeotropic distillation)

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add lactic acid, isoamyl alcohol, and the silica gel-supported sodium bisulfate catalyst. For guidance on reactant ratios and catalyst loading, refer to the quantitative data table below. If employing azeotropic distillation to remove water, attach a Dean-Stark trap between the flask and the condenser and add a suitable solvent like toluene.

-

Esterification Reaction: Heat the reaction mixture to the desired temperature (typically between 95-120 °C) with continuous stirring.[2] The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically run for 3-5 hours.[2]

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid catalyst was used, remove it by filtration.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (if used) and any unreacted isoamyl alcohol using a rotary evaporator.

-

For high purity, the crude this compound can be purified by vacuum distillation.

-

Enzymatic Synthesis (Overview)

Enzymatic synthesis offers a greener alternative, operating under milder conditions.[3] Lipases are commonly used enzymes for esterification.[6]

General Protocol Outline:

-

Reaction Mixture: Combine lactic acid, isoamyl alcohol, and an immobilized lipase (B570770) (e.g., Novozym 435) in a suitable solvent (or solvent-free system).[7]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30-60 °C) with agitation.[8]

-

Monitoring: Monitor the reaction progress using GC or HPLC.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for reuse.[7]

-

Product Purification: The product is then purified using similar work-up and distillation procedures as in the chemical synthesis.

Quantitative Data Presentation

The following tables summarize quantitative data from various experimental setups for the synthesis of this compound.

Table 1: Chemical Synthesis of this compound using Silica Gel-Supported Sodium Bisulfate Catalyst [2]

| Lactic Acid (g) | Isoamyl Alcohol (g) | Molar Ratio (Alcohol:Acid) | Catalyst (g) | Temperature (°C) | Time (h) | Yield (%) |

| 20.3 | 30.2 | ~1.5:1 | 0.6 | 95 | 5 | - |

| 20.5 | 50.3 | ~2.5:1 | 1.5 | 105 | 4 | - |

| 20.8 | 41.5 | ~2:1 | 3.1 | 110 | 4 | - |

| 20.1 | 58.5 | ~3:1 | 2.6 | 120 | 3 | 88.2 |

Mandatory Visualizations

Reaction Pathway: Fischer-Speier Esterification

Caption: Fischer-Speier esterification pathway for this compound synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via Fischer-Speier esterification using a heterogeneous catalyst such as silica gel-supported sodium bisulfate presents an efficient and scalable method. The key to achieving high yields lies in effectively shifting the reaction equilibrium, which can be accomplished by adjusting reactant molar ratios and removing water as it is formed. The provided experimental protocol offers a robust starting point for laboratory-scale synthesis. Furthermore, enzymatic synthesis represents a promising avenue for greener production of this compound. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of this versatile ester.

References

- 1. This compound | C8H16O3 | CID 86851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110627641A - A kind of preparation method of this compound based on supported sodium bisulfate catalyst - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Isoamyl Lactate

This technical guide provides a comprehensive overview of the key physical properties of isoamyl lactate (B86563), specifically its density and boiling point. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable data for their work. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of the relationships between the properties and their measurement techniques.

Physical Properties of Isoamyl Lactate

This compound, also known as isopentyl lactate, is a carboxylic ester with a mild, sweet, and oily aroma.[1][2] It is a colorless liquid at room temperature.[1] Understanding its physical properties is crucial for its application in various industrial and research settings.

The density and boiling point of this compound are summarized in the table below. These values have been compiled from various sources to provide a reliable range.

| Physical Property | Value | Conditions |

| Density | 0.958 - 0.974 g/cm³ | @ 25.00 °C[3] |

| 0.986 g/cm³ | Not Specified[1][2] | |

| 0.96 g/cm³ | (20/20) | |

| Boiling Point | 202.00 to 203.00 °C | @ 760.00 mm Hg[3] |

| 202.4 °C | @ 760 mmHg[1][2] | |

| 202 °C | Not Specified[4] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties such as density and boiling point is fundamental in chemical characterization. The following sections detail generalized experimental protocols for these measurements.

The density of a liquid can be determined using several methods. The choice of method often depends on the required accuracy and the amount of sample available. Common laboratory procedures include the use of a pycnometer or the displacement method.[5]

Protocol using a Pycnometer:

-

Cleaning and Drying: Thoroughly clean a pycnometer and its stopper with a suitable solvent, followed by distilled water. Dry the pycnometer completely in an oven and allow it to cool to room temperature in a desiccator.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper using an analytical balance. Record this mass.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing the excess liquid to overflow through the capillary. Carefully wipe the outside of the pycnometer dry.

-

Weighing: Weigh the filled pycnometer and record the mass.

-

Volume Determination: To determine the exact volume of the pycnometer, repeat the procedure using a liquid of known density, such as deionized water.

-

Calculation: The density (ρ) of this compound is calculated using the formula: ρ = (m_sample) / V where m_sample is the mass of the this compound (mass of filled pycnometer - mass of empty pycnometer) and V is the volume of the pycnometer.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] Distillation is a common and accurate method for determining the boiling point of a volatile liquid.[7]

Protocol using Simple Distillation:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle or water bath, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Placement: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Thermometer Positioning: Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser.

-

Heating: Begin heating the flask gently. As the liquid boils, the vapor will rise and enter the condenser.

-

Temperature Reading: The temperature will rise and then stabilize as the vapor condenses. This stable temperature is the boiling point of the liquid.[7] Record the temperature at which the liquid is actively boiling and condensing.

-

Pressure Correction: Note the atmospheric pressure during the experiment. If the pressure is not 760 mmHg, a correction may be necessary to determine the normal boiling point.

Visualization of Methodological Relationships

The following diagram illustrates the logical flow from the physical properties of interest to the experimental methods used for their determination.

References

An In-depth Technical Guide to the Solubility of Isoamyl Lactate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoamyl lactate (B86563), a key solvent and flavoring agent, in various organic solvents. This document is intended to be a valuable resource for professionals in research, scientific, and drug development fields who utilize isoamyl lactate in their work.

Introduction to this compound

This compound (also known as isopentyl lactate) is an organic compound classified as a lactate ester. It is a colorless liquid with a mild, fruity, and creamy odor.[1] Due to its favorable properties, including good solvency and a pleasant aroma, it finds applications in the food, fragrance, and pharmaceutical industries.[2] Understanding its solubility in different organic solvents is crucial for its effective use in various formulations and processes.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information and the behavior of similar lactate esters, a general solubility profile can be established.

Table 1: Quantitative and Qualitative Solubility of this compound and Related Lactate Esters

| Solvent | Solute | Temperature (°C) | Solubility | Data Type | Source |

| Water | This compound | Not Specified | 0.3 g/100 mL | Quantitative | [3] |

| Alcohol (general) | This compound | Not Specified | Soluble | Qualitative | [1] |

| Ethanol | Ethyl Lactate | Not Specified | Miscible | Qualitative | [3] |

| Ketones (general) | Ethyl Lactate | Not Specified | Miscible | Qualitative | [3] |

| Esters (general) | Ethyl Lactate | Not Specified | Miscible | Qualitative | [3] |

| Ether (general) | Ethyl Lactate | Not Specified | Miscible | Qualitative | [3] |

| Hydrocarbons | Ethyl Lactate | Not Specified | Miscible | Qualitative | [3] |

| Oils | Ethyl Lactate | Not Specified | Miscible | Qualitative | [3] |

| Alcohol (general) | Methyl Lactate | Not Specified | Soluble | Qualitative | [3] |

| Ether (general) | Methyl Lactate | Not Specified | Soluble | Qualitative | [3] |

Note: The high miscibility of other short-chain alkyl lactates like ethyl lactate and methyl lactate in common organic solvents suggests that this compound is also likely to exhibit high solubility in these solvents.

Experimental Protocol for Determining this compound Solubility

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a standard and reliable technique for generating solubility data.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled water bath or incubator shaker

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) with a flame ionization detector (FID) or other suitable analytical instrument (e.g., HPLC)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solute.

-

Dilute the filtered sample with the same organic solvent to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze the diluted samples using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound in the respective solvent.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent in units such as g/100 mL or mol/L based on the determined concentration and the dilution factor.

-

3.3. Diagram of Experimental Workflow

References

An In-depth Technical Guide on the Putative Role of Isoamyl Lactate as a Plant Metabolite

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The existence of isoamyl lactate (B86563) as a natural plant metabolite is currently hypothetical. This guide is based on the well-established presence of its precursors, isoamyl alcohol and lactic acid, in plants, and the enzymatic machinery capable of its synthesis. The information presented herein provides a theoretical framework to guide future research into the identification and functional characterization of isoamyl lactate in the plant kingdom.

Introduction

Volatile organic compounds (VOCs) are crucial for plant communication, defense, and interaction with the environment. Esters are a significant class of VOCs, often contributing to the characteristic aroma of fruits and flowers[1]. While numerous esters have been identified in plants, the presence and role of this compound remain to be elucidated. This compound is an ester formed from the reaction of isoamyl alcohol and lactic acid. Both of these precursors are known to be present in plants and participate in various metabolic processes. This technical guide explores the hypothetical role of this compound as a plant metabolite, detailing its potential biosynthesis, physiological functions, and involvement in signaling pathways.

Hypothetical Biosynthesis of this compound in Plants

The formation of this compound in plants would likely be catalyzed by an alcohol acyltransferase (AAT), an enzyme family responsible for the synthesis of a wide variety of esters[2][3][4][5]. These enzymes utilize an alcohol and an acyl-CoA as substrates. While direct evidence for a plant AAT using lactyl-CoA is not yet available, the broad substrate specificity of some AATs suggests this possibility[2].

Biosynthesis of Precursors

-

Isoamyl Alcohol: This branched-chain alcohol is a well-known plant volatile, derived from the catabolism of the amino acid L-leucine via the Ehrlich pathway. This pathway involves transamination, decarboxylation, and reduction steps. Isoamyl alcohol contributes to the characteristic aroma of many fruits, such as bananas[6][7].

-

Lactic Acid: Lactic acid is a product of glycolysis under anaerobic or hypoxic conditions. It can also be produced by lactic acid bacteria (LAB) that live on and within plants (as epiphytes and endophytes)[8][9]. In plants, lactic acid accumulation is often associated with stress responses, such as waterlogging[10].

Proposed Esterification Reaction

The final step in the proposed biosynthesis of this compound is the esterification of isoamyl alcohol with an activated form of lactic acid, likely lactyl-CoA. This reaction would be catalyzed by a promiscuous AAT enzyme.

Potential Physiological Roles and Signaling

Given the roles of its precursors, this compound could have several functions in plants.

Role in Plant-Environment Interactions

As a volatile ester, this compound could act as a signaling molecule in plant-insect or plant-pathogen interactions. Many esters are known to be involved in attracting pollinators or repelling herbivores[1]. The unique chemical structure of this compound might contribute to a specific olfactory signal.

Involvement in Stress Responses

The accumulation of lactic acid is a hallmark of plant response to abiotic stresses like hypoxia[10]. The conversion of lactic acid to a volatile ester like this compound could be a mechanism for the plant to detoxify excess lactate or to signal stress conditions to neighboring plants.

Quantitative Data (Hypothetical)

As this compound has not yet been reported as a plant metabolite, the following table presents hypothetical quantitative data based on typical values for other minor volatile esters found in plants. This data is for illustrative purposes to guide future quantitative studies.

| Plant Tissue | Condition | Hypothetical this compound Concentration (ng/g Fresh Weight) |

| Apple Fruit (Peel) | Ripe | 5 - 20 |

| Tomato Fruit (Pericarp) | Overripe | 2 - 10 |

| Grape Berries | Fermented | 50 - 200 |

| Arabidopsis thaliana (Leaves) | Hypoxia Stress (24h) | 1 - 5 |

| Arabidopsis thaliana (Leaves) | Control | Not Detected |

Experimental Protocols

The identification and quantification of the hypothetical this compound in plant tissues would require sensitive analytical techniques.

Protocol for Volatile Organic Compound (VOC) Analysis using GC-MS

This protocol is suitable for the detection of volatile esters like this compound.

1. Sample Preparation:

- Collect fresh plant tissue (e.g., fruit peel, leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.

- Grind the frozen tissue to a fine powder under liquid nitrogen.

- Accurately weigh 1-2 g of the powdered tissue into a headspace vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Place the vial in a heating block at a controlled temperature (e.g., 40-60 °C).

- Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorb the collected volatiles from the SPME fiber in the hot injection port of the GC.

- Separate the compounds on a suitable capillary column (e.g., DB-5ms).

- Use a temperature gradient program to elute the compounds.

- Detect the compounds using a mass spectrometer in full scan mode.

- Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard. The NIST WebBook provides a reference mass spectrum for this compound[11].

Start [label="Plant Tissue Collection", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Freezing [label="Flash Freezing (Liquid N2)"];

Grinding [label="Grinding to Powder"];

HS_Vial [label="Transfer to Headspace Vial"];

SPME [label="HS-SPME Adsorption"];

GC_MS [label="GC-MS Analysis"];

Data_Analysis [label="Data Analysis (Identification & Quantification)"];

End [label="Results", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Freezing;

Freezing -> Grinding;

Grinding -> HS_Vial;

HS_Vial -> SPME;

SPME -> GC_MS;

GC_MS -> Data_Analysis;

Data_Analysis -> End;

}

Protocol for Organic Acid Analysis using HPLC

This protocol is suitable for the quantification of the precursor, lactic acid.

1. Sample Extraction:

- Homogenize 1 g of fresh plant tissue in 5 mL of a suitable extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5).

- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4 °C.

- Filter the supernatant through a 0.22 µm syringe filter.

2. High-Performance Liquid Chromatography (HPLC) Analysis:

- Inject the filtered extract into an HPLC system equipped with a suitable column for organic acid analysis (e.g., a C18 reverse-phase column).

- Use an isocratic mobile phase (e.g., 25 mM KH2PO4, pH 2.4).

- Detect the organic acids using a UV detector at 210 nm.

- Quantify lactic acid by comparing the peak area to a standard curve prepared with known concentrations of lactic acid.

Conclusion and Future Perspectives

While the role of this compound as a plant metabolite is currently speculative, the presence of its precursors and the necessary enzymatic machinery in plants provides a strong rationale for its potential existence and biological significance. Future research should focus on targeted metabolomic studies using sensitive analytical techniques like GC-MS to screen for the presence of this compound in various plant species, especially under stress conditions. If identified, subsequent studies should aim to isolate and characterize the specific alcohol acyltransferases responsible for its synthesis and elucidate its precise physiological roles and involvement in plant signaling networks. The discovery of this compound as a plant metabolite would open new avenues for understanding plant metabolism and chemical ecology.

References

- 1. Flower and fruit aromas in perfumery - Lab Associates [labassociates.com]

- 2. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Banana flavor: insights into isoamyl acetate production - CONICET [bicyt.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

- 8. Flavour Volatiles of Fermented Vegetable and Fruit Substrates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Interaction between plants and epiphytic lactic acid bacteria that affect plant silage fermentation [frontiersin.org]

- 10. Lactic acid - Wikipedia [en.wikipedia.org]

- 11. This compound [webbook.nist.gov]

Isoamyl Lactate: A Comprehensive Technical Guide to its Flavor Profile and Sensory Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl lactate (B86563), a carboxylate ester, is a significant contributor to the sensory profile of various fermented foods and beverages. Characterized by its distinct fruity, creamy, and nutty flavor notes, a thorough understanding of its sensory properties is crucial for product development, quality control, and formulation in the food, beverage, and pharmaceutical industries. This technical guide provides an in-depth analysis of the flavor profile of isoamyl lactate, supported by quantitative data and detailed experimental methodologies for its sensory evaluation. Furthermore, it elucidates the biochemical pathways of its formation and presents logical models for its sensory perception through diagrammatic visualizations.

Flavor Profile of this compound

This compound is characterized by a complex and desirable flavor profile. The primary sensory descriptors consistently associated with this compound are fruity, creamy, and nutty .[1] Its organoleptic properties make it a key aroma component in various products, notably in certain types of whiskey, such as highland barley whiskey. The presence of this compound, along with other volatile compounds, contributes to the unique cocoa and creamy aroma of these spirits.

Quantitative Sensory Analysis

To objectively and reliably characterize the flavor profile of this compound, standardized sensory evaluation techniques are employed. These methods utilize trained human panelists as analytical instruments to quantify the sensory attributes of a substance.

Data Presentation

The following tables summarize the key sensory attributes of this compound and the typical concentration ranges found in alcoholic beverages.

Table 1: Primary Flavor Descriptors for this compound

| Descriptor | General Characterization |

| Fruity | A sweet, ripe fruit aroma, often with subtle pear or banana undertones. |

| Creamy | A smooth, rich, and dairy-like sensation. |

| Nutty | A mild, roasted nut character. |

Table 2: Reported Occurrence of this compound

| Product | Typical Concentration | Reference |

| Highland Barley Whiskey | Present (exact concentration not specified) |

Experimental Protocols

Quantitative Descriptive Analysis is a sensory method used to identify and quantify the specific sensory attributes of a product. A trained panel develops a lexicon of descriptive terms and then rates the intensity of these attributes on a linear scale.

Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe flavors. Panelists undergo extensive training to develop a consensus-based flavor lexicon for this compound and to calibrate their use of the intensity scale.

-

Lexicon Development: The panel, through exposure to reference standards, identifies and defines the key flavor attributes of this compound. The primary descriptors are "fruity," "creamy," and "nutty." Secondary descriptors and their corresponding reference standards are developed to provide a more detailed profile.

-

Reference Standards:

-

Fruity: A solution of isoamyl acetate (B1210297) (banana, pear-like).

-

Creamy: A solution of lactone (e.g., γ-decalactone) or a sample of fresh cream.

-

Nutty: A solution of pyrazine (B50134) compounds or an extract of toasted almonds.

-

-

Intensity Scoring: Panelists rate the intensity of each attribute on a 15-cm unstructured line scale, anchored at the ends with "low" and "high." The samples of this compound are presented in a controlled environment, typically in an aqueous or ethanolic solution, at various concentrations.

-

Data Analysis: The intensity ratings are converted to numerical data and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations or product formulations. The results are often visualized using spider or radar plots.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. It is used to identify the specific volatile compounds responsible for the aroma of a sample.

Methodology:

-

Sample Preparation: A sample containing this compound is prepared for injection. This may involve solvent extraction or headspace analysis (e.g., Solid Phase Microextraction - SPME) to isolate the volatile compounds.

-

GC Separation: The volatile compounds are separated on a gas chromatograph. A variety of capillary columns can be used, with polar columns such as those with a wax-based stationary phase (e.g., DB-Wax, Carbowax) being common for flavor analysis. The NIST WebBook provides several examples of GC conditions used for the analysis of this compound.[2]

-

Example Column: DB-Wax (60 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at 40°C, ramp at a controlled rate (e.g., 7 K/min) to a final temperature of 265°C.

-

-

Olfactometry: The effluent from the GC column is split, with one portion going to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the other to a sniffing port. A trained panelist sniffs the effluent and records the retention time and the perceived odor descriptor for each aroma-active compound.

-

Data Analysis: The olfactometry data is correlated with the chromatographic data from the FID or MS to identify the chemical compound responsible for each perceived aroma. The intensity of the aroma can also be estimated using techniques such as Aroma Extract Dilution Analysis (AEDA).

Biochemical Pathway and Logical Relationships

Enzymatic Synthesis of this compound

This compound is an ester formed from the reaction of isoamyl alcohol and lactic acid. In fermented beverages, this reaction is typically catalyzed by enzymes produced by yeast, such as Saccharomyces cerevisiae. The synthesis of the precursor, isoamyl alcohol, occurs via the Ehrlich pathway, which involves the catabolism of the amino acid leucine.

While the direct enzymatic synthesis of this compound from isoamyl alcohol and lactic acid in yeast is not as extensively studied as that of isoamyl acetate (from isoamyl alcohol and acetic acid), it is likely catalyzed by alcohol acetyltransferases (AATs), such as those encoded by the ATF1 and ATF2 genes, or by certain lipases.[3][4][5][6][7] These enzymes exhibit broad substrate specificity and can catalyze the esterification of various alcohols and acids.

Experimental Workflow for Sensory Analysis

The sensory analysis of this compound follows a structured workflow to ensure accurate and reproducible results. This process begins with sample preparation and progresses through panelist training, evaluation, and data analysis.

Relationship Between Chemical Structure and Flavor Profile

The flavor profile of this compound is directly related to its chemical structure. The presence of the ester functional group is responsible for the characteristic "fruity" note, a common attribute of many esters used in the flavor industry. The "isoamyl" (or 3-methylbutyl) group contributes to the specific fruity character, while the "lactate" portion, with its hydroxyl group, is thought to impart the "creamy" and smooth sensory characteristics.

References

- 1. This compound, 19329-89-6 [thegoodscentscompany.com]

- 2. This compound [webbook.nist.gov]

- 3. Aerobic production of isoamyl acetate by overexpression of the yeast alcohol acetyl-transferases AFT1 and AFT2 in Escherichia coli and using low-cost fermentation ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Increased Yeast Alcohol Acetyltransferase Activity on Flavor Profiles of Wine and Distillates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression Levels of the Yeast Alcohol Acetyltransferase Genes ATF1, Lg-ATF1, and ATF2 Control the Formation of a Broad Range of Volatile Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Balance of Activities of Alcohol Acetyltransferase and Esterase in Saccharomyces cerevisiae Is Important for Production of Isoamyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Spectroscopic Profile of Isoamyl Lactate: A Technical Guide

Introduction

Isoamyl lactate (B86563) (3-methylbutyl 2-hydroxypropanoate) is a carboxylic ester with the chemical formula C8H16O3. It is recognized for its mild, sweet, and fruity aroma, finding applications in the flavor and fragrance industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic characteristics is crucial for identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for isoamyl lactate, complete with experimental protocols and visual representations of analytical workflows and fragmentation pathways.

Spectroscopic Data

The structural elucidation of this compound is achieved through the combined application of various spectroscopic techniques. The following sections present the key data obtained from 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons and their neighboring environments within the this compound molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH(OH)- | ~4.1-4.3 | Quartet | 1H |

| -O-CH₂- | ~4.1-4.3 | Triplet | 2H |

| -CH(CH₃)₂ | ~1.7-1.9 | Multiplet | 1H |

| -CH₂-CH(CH₃)₂ | ~1.5-1.7 | Multiplet | 2H |

| -CH(OH)CH₃ | ~1.4 | Doublet | 3H |

| -CH(CH₃ )₂ | ~0.9 | Doublet | 6H |

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C =O | ~175 |

| -C H(OH)- | ~67 |

| -O-C H₂- | ~64 |

| -C H₂-CH(CH₃)₂ | ~37 |

| -C H(CH₃)₂ | ~25 |

| -CH(C H₃)₂ | ~22 |

| -CH(OH)C H₃ | ~20 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3450 (broad) | O-H stretch | Alcohol |

| ~2960, ~2870 | C-H stretch | Alkane |

| ~1735 (strong) | C=O stretch | Ester |

| ~1240, ~1130, ~1090 | C-O stretch | Ester, Alcohol |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented here is for electron ionization (EI) mass spectrometry.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |

| 43 | 100 | [C₃H₇]⁺ |

| 45 | ~65 | [COOH]⁺ or [C₂H₅O]⁺ |

| 71 | ~25 | [C₅H₁₁]⁺ |

| 55 | ~20 | [C₄H₇]⁺ |

| 29 | ~12 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).

¹H NMR Acquisition:

-

The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) is used.

-

Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required to obtain a good quality spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A background spectrum of the clean, empty ATR crystal is collected.

-

A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.

Data Acquisition:

-

The sample spectrum is acquired over a typical mid-IR range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.

GC-MS System Parameters:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature is set to around 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Oven Temperature Program: An initial temperature of ~50 °C is held for 1-2 minutes, then ramped at a rate of 10-20 °C/min to a final temperature of ~250-280 °C, which is held for several minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or ion trap mass analyzer.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 35-400 amu is scanned.

-

Transfer Line Temperature: The transfer line connecting the GC to the MS is maintained at a high temperature (e.g., 280 °C) to prevent sample condensation.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation of this compound.

Isoamyl Lactate: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl lactate (B86563), also known as isopentyl lactate, is a chemical compound valued for its mild, fruity, and creamy aroma, leading to its use as a fragrance and flavoring agent. As with any chemical intended for use in consumer products or as a potential component in pharmaceutical formulations, a thorough understanding of its toxicological profile and safety is paramount. This technical guide provides an in-depth overview of the available toxicological data for isoamyl lactate, including a read-across approach with structurally similar lactate esters to address data gaps. All experimental methodologies are detailed in accordance with internationally recognized guidelines.

Executive Summary of Toxicological Profile

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Toxicological data, largely derived from studies on structurally related lactate esters, indicates a low order of acute toxicity via oral, dermal, and inhalation routes. It is not considered to be a skin sensitizer (B1316253) and is not expected to be genotoxic, carcinogenic, or a reproductive toxicant. While lactate esters may cause mild to moderate skin and eye irritation, these effects are generally reversible.

Read-Across Justification

Due to the limited availability of specific toxicological studies on this compound, a read-across approach is employed in this assessment. This scientific method uses data from structurally similar chemicals (analogue substances) to predict the properties of the target substance. The lactate esters, including ethyl lactate, butyl lactate, and isobutyl lactate, share a common lactic acid core and differ only in the length of their alcohol chain. This structural similarity allows for the reliable prediction of toxicological endpoints for this compound.

Figure 1: Read-across approach for assessing this compound toxicity.

Acute Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a substance after a single exposure. For lactate esters, the acute toxicity is consistently low across different routes of exposure.

Table 1: Acute Toxicity Data for this compound and Analogs

| Endpoint | Species | Route | Test Guideline | Result | Reference Substance |

| LD50 | Rat | Oral | OECD 401 | > 2000 mg/kg bw | Ethyl Lactate[1] |

| LD50 | Rat | Dermal | OECD 402 | > 2000 mg/kg bw | Butyl Lactate |

| LC50 | Rat | Inhalation | OECD 403 | > 5000 mg/m³ | Lactate Esters (general)[2] |

Experimental Protocols for Acute Toxicity

-

Oral (OECD 401): In a typical acute oral toxicity study, rats are administered a single dose of the test substance by gavage.[1] Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed at the end of the study.

-

Dermal (OECD 402): For acute dermal toxicity, the test substance is applied to the shaved skin of rats for 24 hours under a semi-occlusive dressing. Observations for mortality and signs of toxicity are conducted for 14 days, followed by a gross necropsy.

-

Inhalation (OECD 403): In an acute inhalation toxicity study, rats are exposed to the test substance as a vapor or aerosol for a defined period, typically 4 hours. Animals are observed for toxic effects and mortality during and after exposure for at least 14 days.

Irritation and Sensitization

Table 2: Irritation and Sensitization Data

| Endpoint | Species | Test Guideline | Result | Reference Substance |

| Skin Irritation | Rabbit | OECD 404 | Mild to moderate irritant | Lactate Esters (general)[2] |

| Eye Irritation | Rabbit | OECD 405 | Moderate irritant | Lactate Esters (general)[2] |

| Skin Sensitization | Guinea Pig | OECD 406 | Not a sensitizer | Lactate Esters (general)[2] |

Experimental Protocols for Irritation and Sensitization

-

Skin Irritation (OECD 404): A single dose of the test substance is applied to a small area of the skin of a rabbit and covered with a gauze patch for 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Eye Irritation (OECD 405): A single dose of the test substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is examined for effects on the cornea, iris, and conjunctiva at regular intervals.

-

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test): This test involves an induction phase where the test substance is administered intradermally and topically to guinea pigs to induce a potential allergic response. After a rest period, a challenge dose is applied to a naive skin site to assess the sensitization response.[3]

Figure 2: Workflow for the Guinea Pig Maximization Test (OECD 406).

Repeated Dose Toxicity

Repeated dose toxicity studies assess the potential for adverse effects from long-term or repeated exposure to a substance. A subacute inhalation study on several lactate esters provides valuable insight.

Table 3: Repeated Dose Toxicity Data

| Endpoint | Species | Route | Test Guideline | Result | Reference Substance |

| NOAEL | Rat | Inhalation | OECD 412 (similar) | 200 mg/m³ | Ethyl, n-Butyl, Isobutyl Lactate[2] |

Experimental Protocol for Repeated Dose Toxicity

-

Subacute Inhalation (OECD 412 principles): In a 28-day inhalation study, rats are exposed to the test substance for 6 hours/day, 5 days/week. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and organ weights are monitored. A full histopathological examination is conducted at the end of the study.

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material.

Table 4: Genotoxicity Data

| Endpoint | Test System | Test Guideline | Result | Reference Substance |

| Gene Mutation | S. typhimurium | OECD 471 (Ames Test) | Negative | Ethyl Lactate |

Experimental Protocol for Genotoxicity

-

Bacterial Reverse Mutation Test (OECD 471 - Ames Test): This in vitro test uses several strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is incubated with the bacteria, and a positive result is indicated by a significant increase in the number of colonies that have reverted to a non-mutant state, indicating that the substance has caused a mutation. The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.

Conclusion

Based on the available toxicological data for this compound and its structural analogs, it can be concluded that this compound possesses a favorable safety profile for its intended uses. It exhibits low acute toxicity and is not a skin sensitizer. While it may cause mild to moderate skin and eye irritation, these effects are expected to be reversible. There is no evidence to suggest that this compound is genotoxic. This comprehensive toxicological assessment, supported by a scientifically robust read-across approach, provides a strong basis for the safe use of this compound in various applications. Further targeted studies on this compound could provide additional confirmation of this safety profile.

References

Environmental Fate and Degradation of Isoamyl Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation pathways of isoamyl lactate (B86563). This document synthesizes available data on its biodegradability, hydrolysis, potential for bioaccumulation, and atmospheric degradation. Methodologies for key experimental assessments are detailed, and degradation pathways are visualized to support environmental risk assessment and sustainable use.

Executive Summary